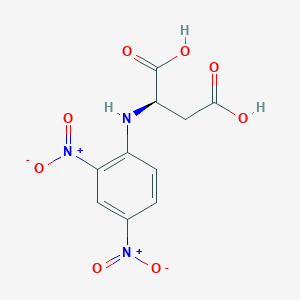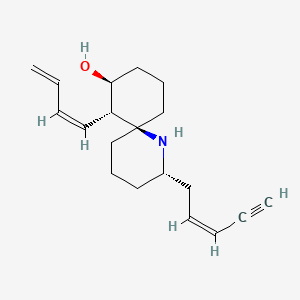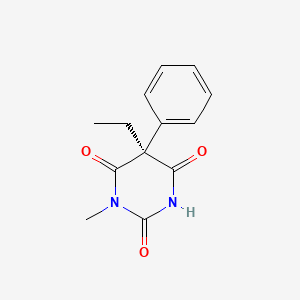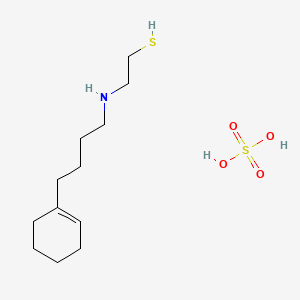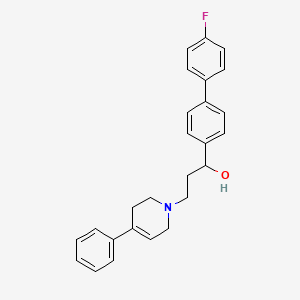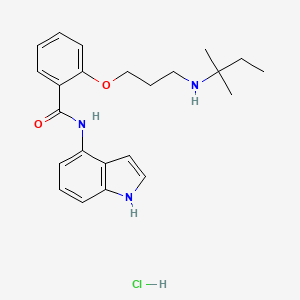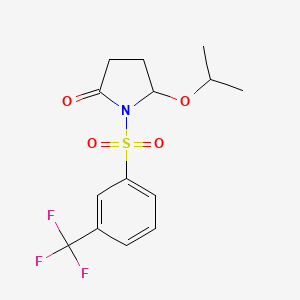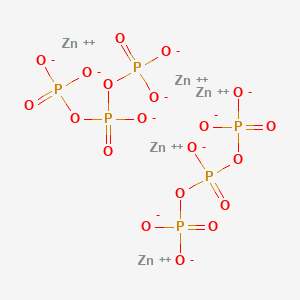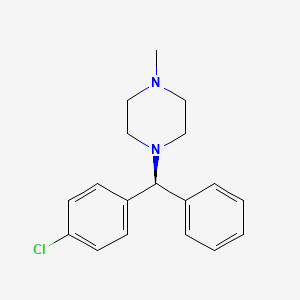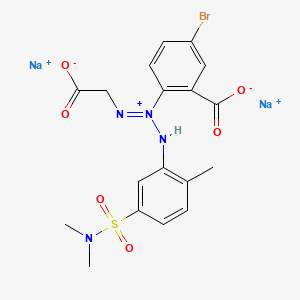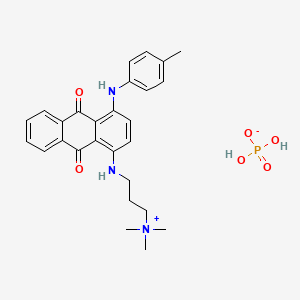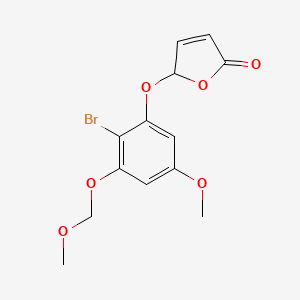
5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone is an organic compound that belongs to the class of furanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of the bromo group to the aromatic ring.
Methoxylation: Introduction of methoxy groups through methylation reactions.
Furanone Formation: Cyclization to form the furanone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromo group or other functional groups.
Substitution: Replacement of the bromo group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted furanones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of furanones are often explored for their therapeutic potential. This compound could be a candidate for drug development studies.
Industry
In industry, furanones are used in the production of polymers, resins, and other materials. This compound may have applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromo-5-methoxyphenoxy)-2(5H)-furanone
- 5-(2-Bromo-3-(methoxymethoxy)phenoxy)-2(5H)-furanone
- 5-(2-Bromo-5-methoxy-3-(methoxy)phenoxy)-2(5H)-furanone
Uniqueness
The uniqueness of 5-(2-Bromo-5-methoxy-3-(methoxymethoxy)phenoxy)-2(5H)-furanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can affect its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
121980-57-2 |
|---|---|
Molecular Formula |
C13H13BrO6 |
Molecular Weight |
345.14 g/mol |
IUPAC Name |
2-[2-bromo-5-methoxy-3-(methoxymethoxy)phenoxy]-2H-furan-5-one |
InChI |
InChI=1S/C13H13BrO6/c1-16-7-18-9-5-8(17-2)6-10(13(9)14)19-12-4-3-11(15)20-12/h3-6,12H,7H2,1-2H3 |
InChI Key |
AZSQGLFNALCSCX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC(=C1)OC)OC2C=CC(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


